molecular formula C18H14F3N3O2S B10950921 1-cyclopropyl-7-(4-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopropyl-7-(4-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10950921
M. Wt: 393.4 g/mol
InChI Key: BPUQUYVLNHQONN-UHFFFAOYSA-N
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Description

1-cyclopropyl-7-(4-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, a sulfanyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-cyclopropyl-7-(4-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidinone core and the introduction of various substituents. The synthetic routes typically involve the following steps:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The cyclopropyl, methoxyphenyl, sulfanyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

1-cyclopropyl-7-(4-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The methoxyphenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium) are commonly used. The reactions are typically carried out under controlled temperatures and inert atmospheres.

Scientific Research Applications

1-cyclopropyl-7-(4-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-7-(4-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-cyclopropyl-7-(4-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidinones: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic structure but with different nitrogen positions, resulting in distinct chemical and biological properties.

    Benzimidazole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

1-cyclopropyl-7-(4-methoxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H14F3N3O2S/c1-26-11-6-2-9(3-7-11)13-8-12(18(19,20)21)14-15(22-13)24(10-4-5-10)17(27)23-16(14)25/h2-3,6-8,10H,4-5H2,1H3,(H,23,25,27)

InChI Key

BPUQUYVLNHQONN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C4CC4

Origin of Product

United States

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